molecular formula C7H8F3NO3 B3373969 5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid CAS No. 1016823-41-8

5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B3373969
CAS No.: 1016823-41-8
M. Wt: 211.14 g/mol
InChI Key: PWWZFHSEJSRPFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid typically involves the condensation of primary amines with itaconic acid. This reaction can be carried out by heating the reactants in water, isopropanol, or in the absence of a solvent . The reaction conditions may vary, but common methods include heating at elevated temperatures (e.g., 170°C) in the presence of acetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity, often involving the use of specialized equipment and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoroethyl group can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology: This compound is used in proteomics research to study protein interactions and functions. It serves as a probe or reagent in various biochemical assays .

Medicine: While not directly used as a therapeutic agent, derivatives of this compound are explored for potential medicinal properties, including antimicrobial and anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its trifluoroethyl group imparts unique properties to the final products, making them suitable for specific applications .

Mechanism of Action

The mechanism of action of 5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity to these targets, leading to specific biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid is unique due to its trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific research and industrial applications .

Properties

IUPAC Name

5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO3/c8-7(9,10)3-11-2-4(6(13)14)1-5(11)12/h4H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWZFHSEJSRPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016823-41-8
Record name 5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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